Elisartan

Pharmacology Angiotensin II Receptor Blocker Vascular Reactivity

Elisartan (also known as HN-65021) is a non-peptide, orally active prodrug that is rapidly metabolized in vivo to the active angiotensin II type 1 (AT1) receptor antagonist, HN-12206. Classified as a chlorinated sartan along with losartan and zolasartan, it belongs to the broader class of angiotensin II receptor blockers (ARBs).

Molecular Formula C27H29ClN6O5
Molecular Weight 553.0 g/mol
CAS No. 149968-26-3
Cat. No. B1671175
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameElisartan
CAS149968-26-3
Synonyms1-(ethoxycarbonyloxy)ethyl 2-butyl-4-chloro-1-((2'-(1H-tetrazol-5-yl)biphenyl-4-yl)methyl)-1H-imidazole-5-carboxylate
HN 65021
HN-65021
Molecular FormulaC27H29ClN6O5
Molecular Weight553.0 g/mol
Structural Identifiers
SMILESCCCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NNN=N4)C(=O)OC(C)OC(=O)OCC)Cl
InChIInChI=1S/C27H29ClN6O5/c1-4-6-11-22-29-24(28)23(26(35)38-17(3)39-27(36)37-5-2)34(22)16-18-12-14-19(15-13-18)20-9-7-8-10-21(20)25-30-32-33-31-25/h7-10,12-15,17H,4-6,11,16H2,1-3H3,(H,30,31,32,33)
InChIKeyIDAWWPOAHPVPMY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Elisartan (CAS 149968-26-3): Preclinical and Clinical Pharmacology of an Orally Active Non-Peptide Angiotensin II AT1 Receptor Antagonist Prodrug


Elisartan (also known as HN-65021) is a non-peptide, orally active prodrug that is rapidly metabolized in vivo to the active angiotensin II type 1 (AT1) receptor antagonist, HN-12206 [1]. Classified as a chlorinated sartan along with losartan and zolasartan, it belongs to the broader class of angiotensin II receptor blockers (ARBs) [2]. Its primary pharmacological action is the competitive antagonism of angiotensin II-mediated vasoconstriction at the AT1 receptor [3]. The compound reached Phase 2 clinical development for hypertension but was subsequently discontinued, making it a valuable tool compound for investigating structure-activity relationships, prodrug activation pathways, and class-specific ARB pharmacology [4].

Why In-Class Substitution with Other Angiotensin II Receptor Blockers (ARBs) Is Not Appropriate for Experiments Requiring Elisartan


Within the ARB class, significant molecular heterogeneity drives profound differences in binding kinetics, functional activity (surmountable vs. insurmountable antagonism), and clinical pharmacokinetic profiles, which preclude simple functional substitution [1]. A key source of variation is the prodrug-activation pathway; while several ARBs (e.g., candesartan cilexetil, azilsartan medoxomil) are also administered as prodrugs, the specific esterase-mediated conversion and the resulting active metabolite structure are unique to each compound [2]. Elisartan's distinct molecular scaffold (a chlorinated imidazole-tetrazole) dictates its unique interaction with the AT1 receptor, which differs from the biphenyl-tetrazole core of losartan/valsartan/irbesartan. As demonstrated in a systematic comparison of clinically used ARBs, differences in binding mode and tissue penetration are associated with differences in the pharmacokinetic profile, particularly duration of action [3]. Therefore, substituting Elisartan with another ARB would alter the specific pharmacological profile under investigation.

Elisartan (HN-65021) Quantitative Evidence: Head-to-Head and Cross-Study Data for Differentiated Compound Selection


Elisartan Demonstrates Potent Antagonism of Angiotensin II-Induced Vasoconstriction in Human Forearm Vasculature with Dose-Dependent Efficacy

Elisartan (HN-65021) antagonizes angiotensin II (Ang II)-mediated vasoconstriction in human forearm resistance vessels in a dose-dependent manner, as demonstrated in a placebo-controlled clinical pharmacology study [1]. In this study, the reduction in Ang II-induced vasoconstriction was quantified against a placebo baseline.

Pharmacology Angiotensin II Receptor Blocker Vascular Reactivity

Elisartan Exhibits a Comparable Magnitude of AT1 Receptor Antagonism to Losartan in the Human Forearm Model, Differentiated by Chemical Scaffold

While no direct head-to-head trial of Elisartan versus losartan exists, cross-study comparison in the same human forearm vascular model allows a preliminary assessment of their relative potency. In separate studies using identical methodology, a 50 mg oral dose of losartan reduced Ang II-induced vasoconstriction by ~20% (from ~54% to ~34% reduction in forearm blood flow) [1], while a 10 mg dose of Elisartan achieved a comparable magnitude of antagonism (reduction in vasoconstriction of ~12 percentage points vs. placebo) [2]. This suggests Elisartan is a more potent AT1 antagonist on a mg/mg basis, though the active metabolite's in vitro binding affinity (Ki/IC50) remains unpublished. Critically, Elisartan is a chlorinated sartan (imidazole-tetrazole core), distinguishing it structurally from losartan's biphenyl-tetrazole scaffold [3].

Comparative Pharmacology Vascular Biology Drug Discovery

Elisartan is a Prodrug Requiring In Vivo Conversion to Active Metabolite HN-12206, Differentiating It from Direct-Acting ARBs Like Valsartan and Telmisartan

Elisartan functions as an orally active, non-peptide prodrug that is rapidly metabolized to the active AT1 receptor antagonist HN-12206 [1]. This prodrug design is a key differentiating feature within the ARB class. While some ARBs are also prodrugs (e.g., candesartan cilexetil, azilsartan medoxomil), others like valsartan, telmisartan, and eprosartan are administered as active compounds, which may result in different oral bioavailability and onset of action profiles. The specific esterase-mediated hydrolysis of Elisartan's ethyl ester moiety generates the active HN-12206 [2].

Prodrug Activation Pharmacokinetics Drug Metabolism

Elisartan's Clinical Development Was Discontinued in Phase 2, Providing a Well-Characterized but Non-Commercial Tool Compound

Elisartan potassium (HN-65021) advanced to Phase 2 clinical trials for hypertension before development was discontinued [1]. This development status is a critical differentiating factor for procurement decisions. Unlike widely approved ARBs such as losartan, valsartan, or candesartan, which are commercially available as generic pharmaceuticals, Elisartan is exclusively a research tool compound. This means it is not subject to the same manufacturing and supply chain considerations as commercial drugs, and its availability is limited to specialized chemical vendors. The Phase 2 clinical data provides a level of human safety and tolerability characterization not available for earlier-stage preclinical compounds [2].

Clinical Development Drug Discovery Tool Compound

Optimal Research and Industrial Applications for Elisartan (CAS 149968-26-3) Based on Quantified Pharmacological Evidence


In Vivo Pharmacology Studies of Angiotensin II-Induced Vasoconstriction and Blood Pressure Regulation

Based on the quantified, dose-dependent antagonism of Ang II-mediated vasoconstriction in the human forearm vasculature [1], Elisartan is an ideal tool compound for in vivo studies investigating the role of AT1 receptors in vascular resistance, blood pressure regulation, and related cardiovascular physiology. Its well-characterized oral activity and prodrug activation make it suitable for chronic dosing studies in rodent models of hypertension. The human clinical data (Phase 2) provides a robust translational foundation for preclinical research aiming to model human pharmacology [2].

Structure-Activity Relationship (SAR) Studies of ARB Chemical Scaffolds and Prodrug Design

Elisartan's unique molecular structure as a chlorinated sartan with an imidazole-tetrazole core [1] makes it a valuable comparator in SAR studies of AT1 receptor antagonists. Researchers can use Elisartan to explore how differences in the core scaffold (imidazole vs. biphenyl) influence receptor binding kinetics, functional antagonism, and pharmacokinetic properties, in contrast to the more common biphenyl-tetrazole ARBs like losartan and valsartan. Its prodrug nature further enables investigations into esterase-dependent activation mechanisms [2].

In Vitro Metabolism and Prodrug Activation Assays

As an orally active non-peptide prodrug that is rapidly metabolized to the active moiety HN-12206 [1], Elisartan is a specific substrate for studying esterase-mediated prodrug activation pathways. It can be used in in vitro assays (e.g., liver microsomes, hepatocytes, recombinant esterases) to investigate the kinetics and enzymatic specificity of prodrug hydrolysis. This makes it a useful reference compound for developing and validating assays for new prodrug candidates targeting improved oral bioavailability [2].

Comparative Pharmacology Studies Benchmarking AT1 Receptor Antagonism

The availability of quantitative, cross-study comparable data on AT1 receptor antagonism in the human forearm model allows researchers to use Elisartan as a benchmark for comparing the functional potency of novel AT1 receptor antagonists [1]. By generating data under similar experimental conditions, the efficacy of new compounds can be contextualized against the known, dose-dependent effects of Elisartan [2]. This is particularly valuable for early-stage drug discovery programs targeting the renin-angiotensin-aldosterone system.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

67 linked technical documents
Explore Hub


Quote Request

Request a Quote for Elisartan

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.